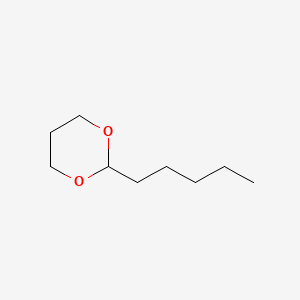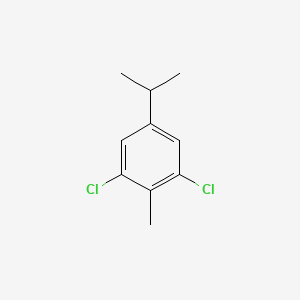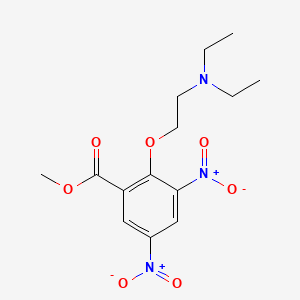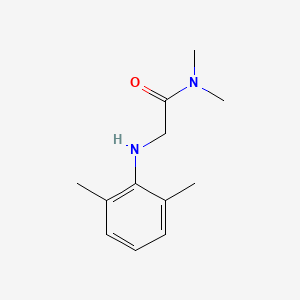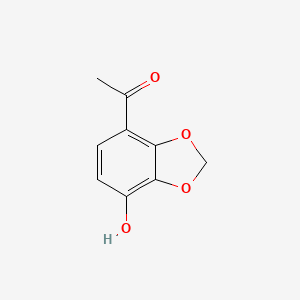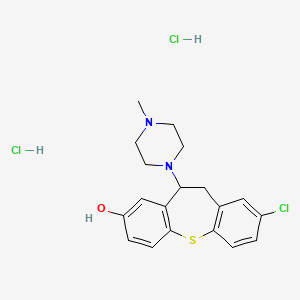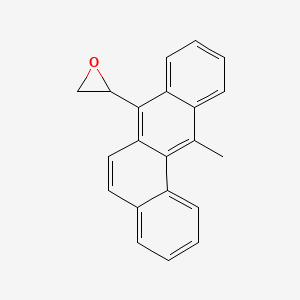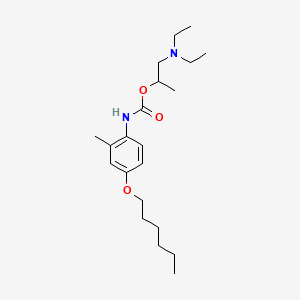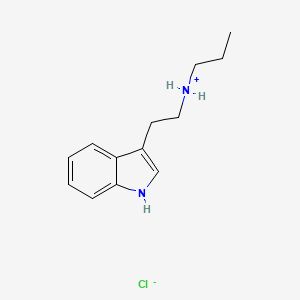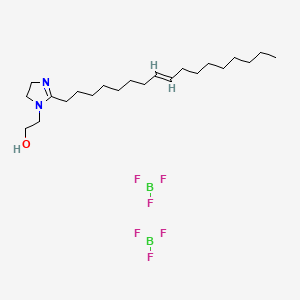
Einecs 269-417-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 269-417-5, also known as Benzalkonium Chloride, is a quaternary ammonium compound widely used as a disinfectant and preservative. It is a clear, colorless to pale yellow viscous liquid with cationic nature. Benzalkonium Chloride is known for its broad spectrum of activity covering mold fungi, algae, lichens, slime-forming organisms, bacteria, and yeasts .
Vorbereitungsmethoden
Benzalkonium Chloride is typically synthesized through the reaction of benzyl chloride with a mixture of long-chain alkyl dimethylamines. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. Industrial production methods involve the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity .
Analyse Chemischer Reaktionen
Benzalkonium Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary and tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions.
Wissenschaftliche Forschungsanwendungen
Benzalkonium Chloride has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as a preservative in biological samples and reagents.
Medicine: Utilized as an antiseptic and disinfectant in medical and veterinary applications.
Industry: Applied in water treatment, cosmetics, and household products for its antimicrobial properties.
Wirkmechanismus
The mechanism of action of Benzalkonium Chloride involves the disruption of microbial cell membranes. The cationic nature of the compound allows it to interact with the negatively charged components of microbial cell membranes, leading to increased permeability and eventual cell lysis. This results in the effective elimination of a wide range of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Benzalkonium Chloride can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium Bromide (CTAB): Similar in its antimicrobial properties but differs in its alkyl chain length and specific applications.
Dodecyltrimethylammonium Chloride (DTAC): Another quaternary ammonium compound with similar uses but different alkyl chain length.
Tetradecyltrimethylammonium Bromide (TTAB): Shares similar properties but is used in different industrial applications. The uniqueness of Benzalkonium Chloride lies in its broad spectrum of activity and its versatility in various applications.
Eigenschaften
CAS-Nummer |
68239-04-3 |
|---|---|
Molekularformel |
C22H42B2F6N2O |
Molekulargewicht |
486.2 g/mol |
IUPAC-Name |
2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;trifluoroborane |
InChI |
InChI=1S/C22H42N2O.2BF3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;2*2-1(3)4/h9-10,25H,2-8,11-21H2,1H3;;/b10-9+;; |
InChI-Schlüssel |
SLVFAJJSUDXPLS-TTWKNDKESA-N |
Isomerische SMILES |
B(F)(F)F.B(F)(F)F.CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCO |
Kanonische SMILES |
B(F)(F)F.B(F)(F)F.CCCCCCCCC=CCCCCCCCC1=NCCN1CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


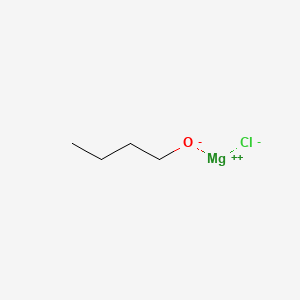
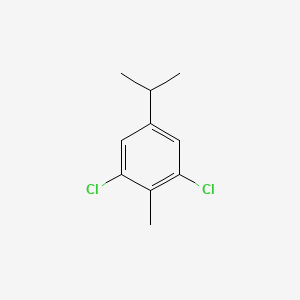
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
